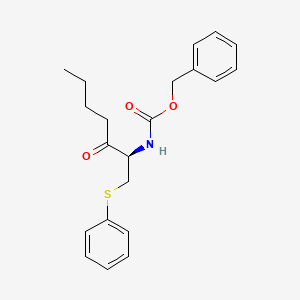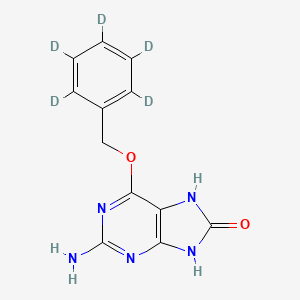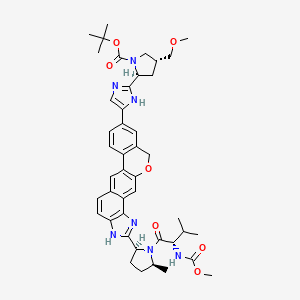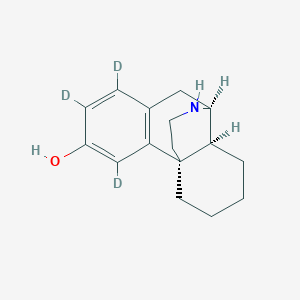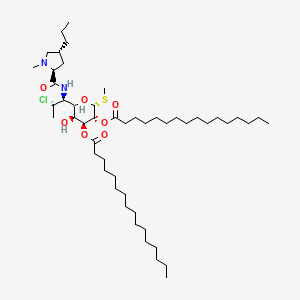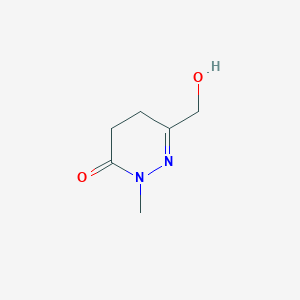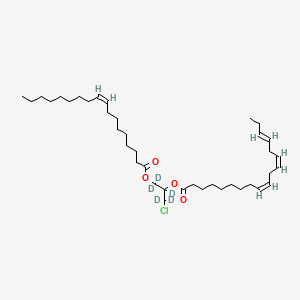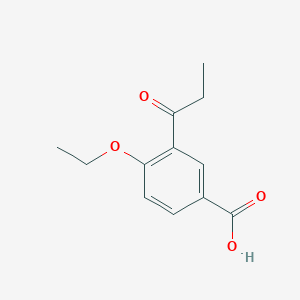
4-Ethoxy-3-propanoylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-3-propanoylbenzoic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the 4-position and a propanoyl group at the 3-position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-propanoylbenzoic acid typically involves the introduction of the ethoxy and propanoyl groups onto a benzoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where an ethoxybenzoic acid is reacted with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-3-propanoylbenzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propanoyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-ethoxy-3-carboxybenzoic acid.
Reduction: Formation of 4-ethoxy-3-hydroxybenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the reagents used.
Applications De Recherche Scientifique
4-Ethoxy-3-propanoylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-3-propanoylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and propanoyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethoxybenzoic acid: Lacks the propanoyl group, making it less versatile in certain chemical reactions.
3-Propanoylbenzoic acid: Lacks the ethoxy group, which may affect its solubility and reactivity.
4-Hydroxy-3-propanoylbenzoic acid: Similar structure but with a hydroxyl group instead of an ethoxy group, leading to different chemical properties.
Uniqueness
4-Ethoxy-3-propanoylbenzoic acid is unique due to the presence of both ethoxy and propanoyl groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
4-ethoxy-3-propanoylbenzoic acid |
InChI |
InChI=1S/C12H14O4/c1-3-10(13)9-7-8(12(14)15)5-6-11(9)16-4-2/h5-7H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
XSYSNLGECYYPOG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC(=C1)C(=O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



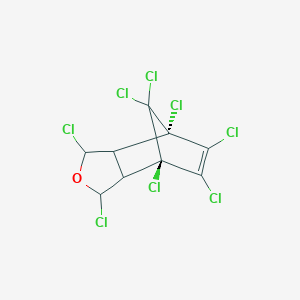
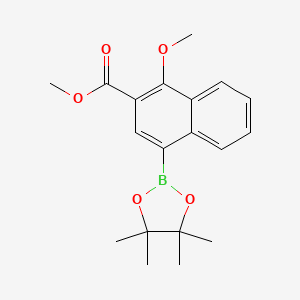

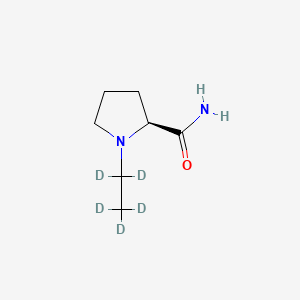
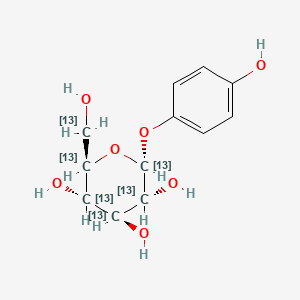
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13863981.png)
